molecular formula C19H22Cl2N4O3S B2687178 N-(7-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE CAS No. 1189665-92-6

N-(7-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE

Cat. No.: B2687178
CAS No.: 1189665-92-6
M. Wt: 457.37
InChI Key: PSHOTLRRDBOVAQ-UHFFFAOYSA-N
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Description

N-(7-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE is a complex organic compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of benzothiazole, oxazole, and morpholine moieties, which contribute to its diverse chemical reactivity and biological activity.

Scientific Research Applications

N-(7-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE has a wide range of applications in scientific research:

Future Directions

The future research directions for this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action in more detail. Further studies could also focus on modifying its structure to improve its properties or reduce potential side effects .

Preparation Methods

The synthesis of N-(7-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N-(7-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, often using reagents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole and oxazole rings, using reagents such as alkyl halides.

    Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts under acidic or basic conditions.

Mechanism of Action

The mechanism of action of N-(7-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE involves targeting and inhibiting specific enzymes, such as tyrosine kinases (e.g., CSF1R) . By blocking the overactive CSF1R signaling pathway, the compound interferes with the interactions between tumor cells and their surrounding immune cells, inhibiting tumor cell proliferation, metastasis, and invasion while enhancing anti-tumor immune responses.

Comparison with Similar Compounds

N-(7-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE can be compared with other benzothiazole and oxazole derivatives:

This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-methyl-N-(2-morpholin-4-ylethyl)-1,2-oxazole-5-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4O3S.ClH/c1-12-3-4-14(20)17-16(12)21-19(28-17)24(6-5-23-7-9-26-10-8-23)18(25)15-11-13(2)22-27-15;/h3-4,11H,5-10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSHOTLRRDBOVAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)N(CCN3CCOCC3)C(=O)C4=CC(=NO4)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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